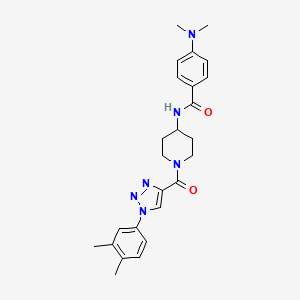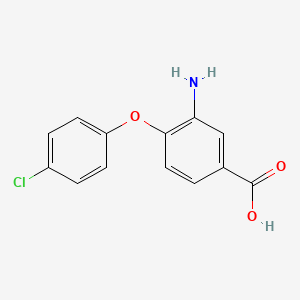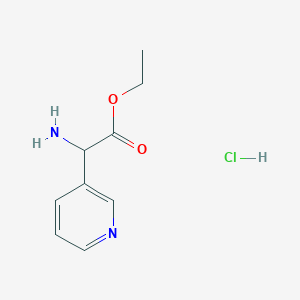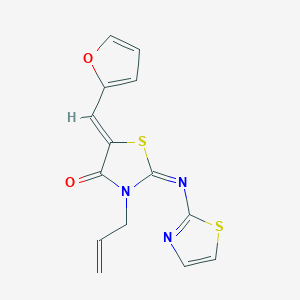![molecular formula C12H9N5O B2423326 N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide CAS No. 2034480-98-1](/img/structure/B2423326.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors .Scientific Research Applications
Medicinal Chemistry and Anticancer Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide derivatives are part of a larger family of compounds with significant attention in medicinal chemistry due to their potential in treating various diseases, especially cancer. These compounds, including pyrazolo[1,5-a]pyrimidines, are recognized for their structural diversity and the ability to inhibit enzymes critical in cancer progression. For instance, some derivatives have been identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, showing nanomolar antiproliferative activities against human tumor lines in vitro and demonstrating efficacy in in vivo mouse xenograft tumor models (Zheng et al., 2013). This highlights their potential as scaffolds for anticancer drug development.
Biochemical Applications and Enzymatic Studies
In biochemical research, these compounds have been utilized to study the inhibition of enzymes such as nicotinamidase from Mycobacterium tuberculosis. This enzyme, involved in the NAD+ salvage pathway, plays a crucial role in the bacterium's resistance mechanism against pyrazinamide, a prodrug used in tuberculosis treatment. Studies on inhibitors of this enzyme can lead to the development of new therapeutic strategies against tuberculosis and other bacterial infections (Seiner et al., 2010).
Pharmacological Applications
In pharmacology, these compounds have been explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. For example, certain pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and shown to possess anti-inflammatory properties comparable to or better than traditional NSAIDs like phenylbutazone and indomethacin, but without the associated ulcerogenic activity, indicating their potential as safer anti-inflammatory agents (Auzzi et al., 1983).
Drug Delivery and Pharmacokinetic Improvement
Addressing the challenge of poor aqueous solubility, which limits the pharmacokinetic properties of many pyrazolo[3,4-d]pyrimidines, research has been directed towards the development of nanosystems such as albumin nanoparticles and liposomes. These nanosystems aim to improve the solubility profile and pharmacokinetic properties of these compounds, thereby enhancing their therapeutic potential, especially against cancer (Vignaroli et al., 2016).
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . These compounds have been studied for their potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks and pdes, leading to changes in the activity of these enzymes . This interaction can result in the inhibition of these enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a key role.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target enzymes, CDKs and PDEs . CDKs are involved in cell cycle regulation, while PDEs play a role in signal transduction by breaking down cyclic nucleotides. By inhibiting these enzymes, this compound could affect these pathways and their downstream effects.
Pharmacokinetics
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may have suitable pharmacokinetic properties for use as therapeutic agents.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory activity against CDKs and PDEs , it could lead to changes in cell cycle regulation and signal transduction, potentially resulting in therapeutic effects in diseases such as cancer.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules or drugs could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability and activity .
Biochemical Analysis
Biochemical Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Cellular Effects
This compound has shown remarkable anti-cancer activity against prominent breast cancer cell lines MCF-7, MDA-MB231, and MDA-MB453 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with transporters or binding proteins, and it may affect its localization or accumulation .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLWEQABLAGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)



![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)
![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

